

# An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-methylaminobutane

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## Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

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This technical guide provides a comprehensive overview of the primary synthetic pathways for **1-Phenyl-3-methylaminobutane**, a compound of interest in pharmaceutical and chemical research. The document details the core synthetic strategies, provides representative experimental protocols, and presents key physical and spectroscopic data in a structured format for ease of comparison and implementation.

## Introduction

**1-Phenyl-3-methylaminobutane**, also known as N-methyl-4-phenylbutan-2-amine, is a secondary amine with a phenylbutyl scaffold. Its synthesis is of interest for structure-activity relationship studies and as a potential intermediate in the development of novel chemical entities. The primary and most direct synthetic routes to this compound involve the conversion of the corresponding ketone, 4-phenyl-2-butanone, via reductive amination or the Leuckart reaction.

## Core Synthesis Pathways

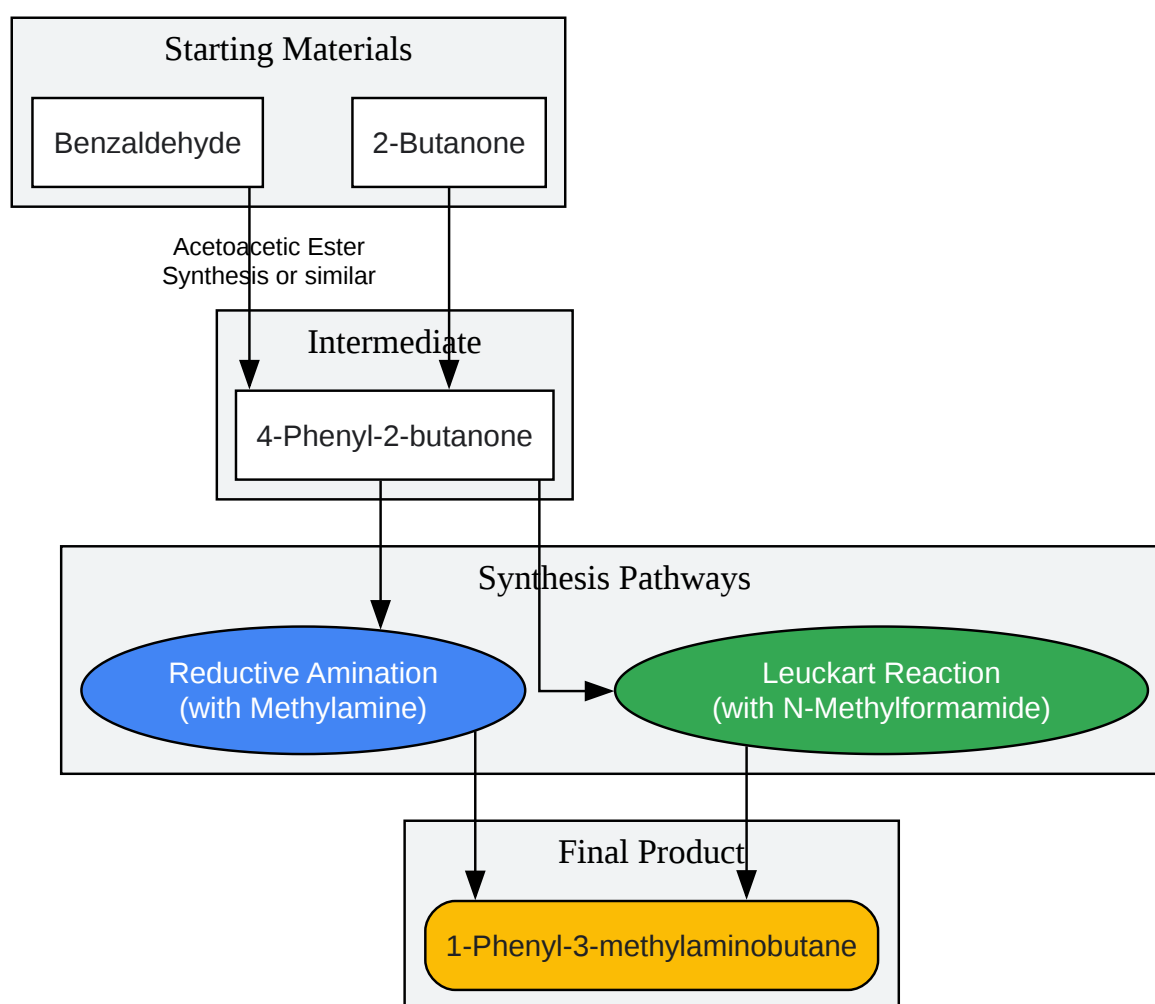
Two principal and well-established methodologies are employed for the synthesis of **1-Phenyl-3-methylaminobutane**:

- **Reductive Amination:** This versatile method involves the reaction of a carbonyl compound, in this case, 4-phenyl-2-butanone, with methylamine to form an intermediate imine, which is

then reduced in situ to the target secondary amine. Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

- Leuckart Reaction: This classic method for the synthesis of amines involves the reaction of a ketone with N-methylformamide. The reaction proceeds through the formation of a formyl derivative, which is subsequently hydrolyzed to yield the final amine. This one-pot reaction is driven by high temperatures.

The logical workflow for the synthesis of **1-Phenyl-3-methylaminobutane** is depicted below:



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**Figure 1:** General synthesis workflow for **1-Phenyl-3-methylaminobutane**.

## Data Presentation

### Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-Phenyl-3-methylaminobutane**.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	[1]
Molecular Weight	163.26 g/mol	[1]
Boiling Point	240.4 °C at 760 mmHg	[2]
Density	0.902 g/cm <sup>3</sup>	[2]
CAS Number	63957-19-7	[1]

### Spectroscopic Data

Key spectroscopic data for the characterization of **1-Phenyl-3-methylaminobutane** are presented below.[1]

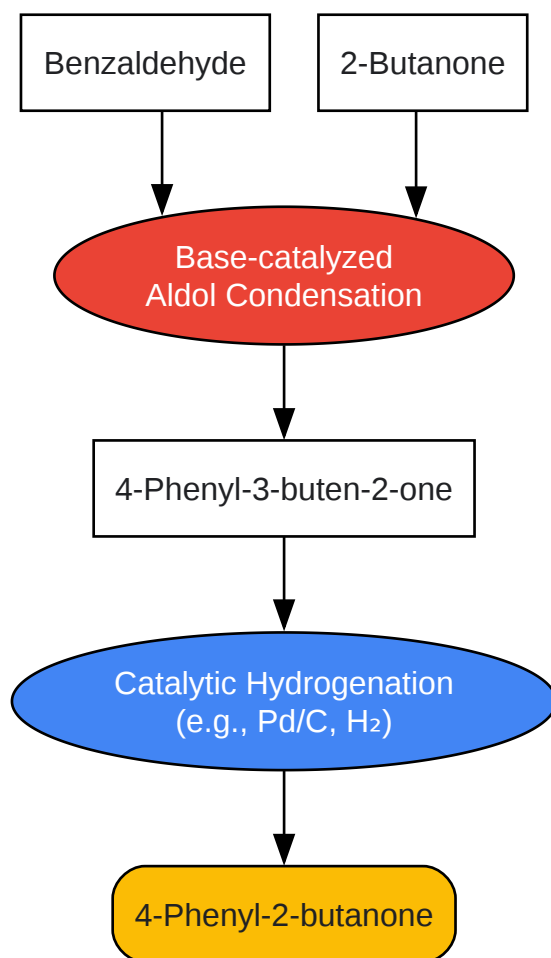
Spectroscopy	Data
<sup>13</sup> C NMR	Spectral data available on PubChem.
GC-MS	Mass spectrometry data available on PubChem.
IR	Infrared spectroscopy data available on PubChem.

## Experimental Protocols

The following are representative experimental protocols for the synthesis of **1-Phenyl-3-methylaminobutane**. These are generalized procedures and may require optimization for specific laboratory conditions and desired purity.

### Synthesis of the Precursor: 4-Phenyl-2-butanone

A common route to the precursor ketone is the condensation of benzaldehyde with 2-butanone.



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**Figure 2:** Synthesis pathway for the precursor 4-Phenyl-2-butanone.

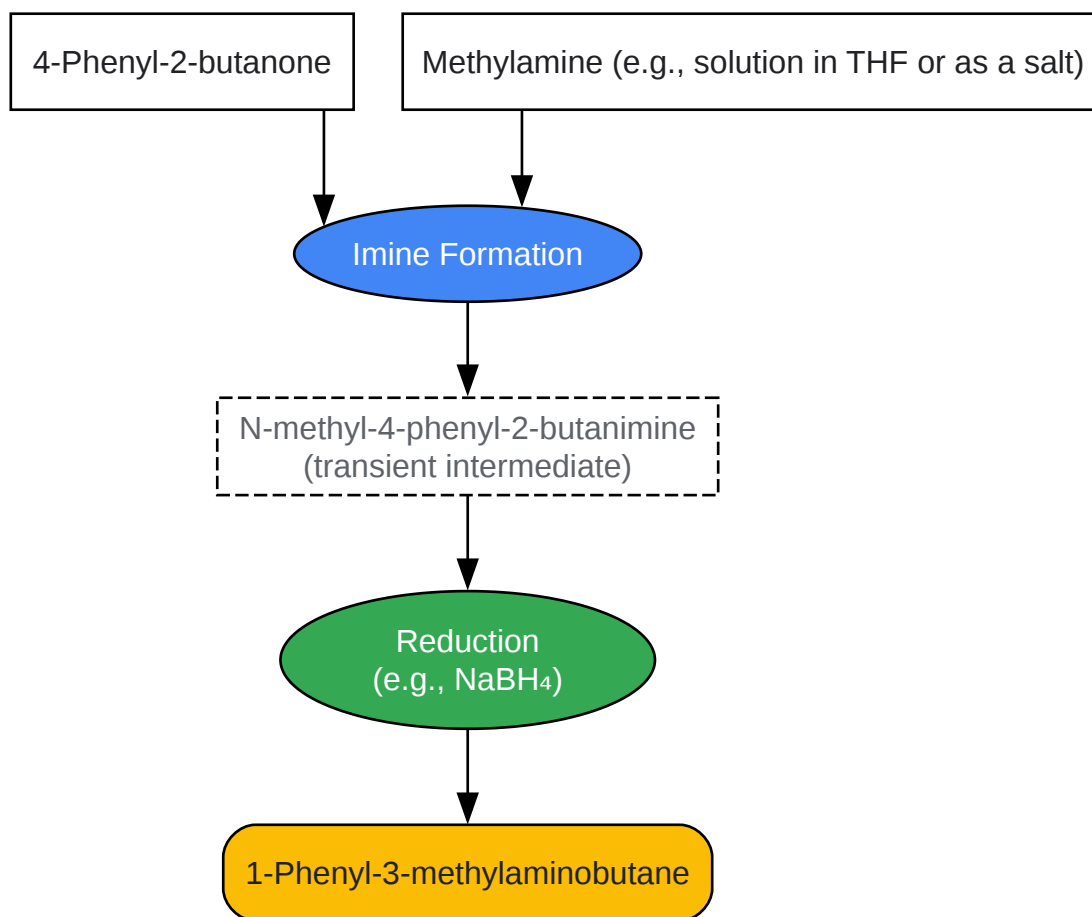
Protocol:

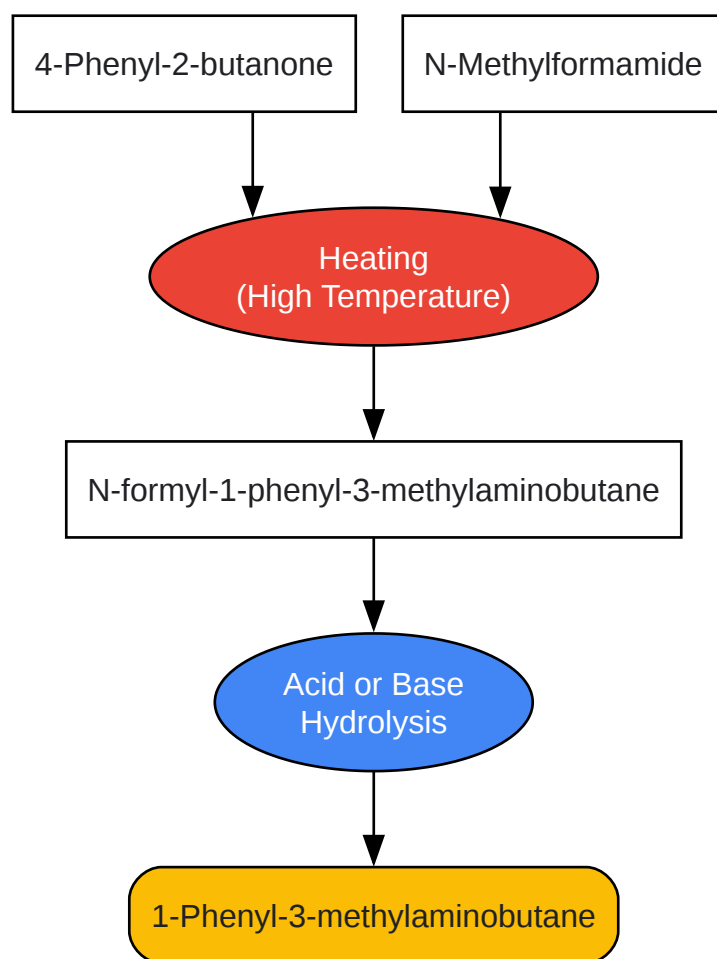
- **Condensation:** To a stirred solution of benzaldehyde and 2-butanone in a suitable solvent (e.g., ethanol), a base catalyst (e.g., sodium hydroxide solution) is added dropwise at a controlled temperature. The reaction is monitored by TLC until completion.
- **Work-up:** The reaction mixture is neutralized with acid and the product, 4-phenyl-3-buten-2-one, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

- Reduction: The intermediate, 4-phenyl-3-buten-2-one, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude 4-phenyl-2-butanone can be purified by vacuum distillation.

## Pathway 1: Reductive Amination

This protocol describes the synthesis of **1-Phenyl-3-methylaminobutane** from 4-phenyl-2-butanone and methylamine.





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## References

- 1. Homomethamphetamine | C<sub>11</sub>H<sub>17</sub>N | CID 115420 - PubChem [pubchem.ncbi.nlm.nih.gov]
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